5-Position Substituent Class Comparison: Methylthio vs. Amino (CGS 15943) in Human Adenosine Receptor Binding
The target compound's 5-methylthio (-SCH3) group represents a distinct pharmacophoric element compared to the 5-amino (-NH2) group of the reference antagonist CGS 15943. In the triazoloquinazoline class, the 5-amino group of CGS 15943 confers non-selective high-affinity binding across human A1, A2A, and A3 receptors [1]. Derivatization of the 5-amino group to an acylamino function, as in MRS 1220, dramatically shifts selectivity towards the A3 subtype (Ki human A3 = 0.65 nM) . The 5-methylthio substitution eliminates the hydrogen-bond donor capacity and introduces a different steric and electronic environment, which, based on QSAR models indicating that steric parameters (L, B1, B3) are more influential than hydrophobicity for A3 binding, is projected to yield a distinct selectivity fingerprint [2].
| Evidence Dimension | Functional group at position 5 |
|---|---|
| Target Compound Data | 5-Methylthio (-SCH3); hydrogen-bond acceptor only; steric bulk: moderate |
| Comparator Or Baseline | CGS 15943: 5-Amino (-NH2); MRS 1220: 5-Phenylacetylamino (-NHCOCH2Ph); CGS 15943 Ki values: A1=3.5 nM, A2A=4.2 nM, A3=14 nM [1]; MRS 1220 Ki human A3=0.65 nM |
| Quantified Difference | Functional group switch from H-bond donor (NH2) to H-bond acceptor (SCH3) predicted to alter A3 vs. A1/A2A selectivity ratio; quantitative target compound Ki data not available in published literature |
| Conditions | Radioligand binding assays at recombinant human adenosine receptors (HEK-293 cells) for comparator data [1] |
Why This Matters
The 5-methylthio group offers a structurally distinct starting point for developing A3 receptor ligands with potentially novel selectivity profiles divergent from the extensively characterized 5-amino/5-acylamino series.
- [1] Kim, Y. C.; Ji, X. D.; Jacobson, K. A. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A3 Receptor Subtype. J. Med. Chem. 1996, 39 (21), 4142–4148. DOI: 10.1021/jm960482i. View Source
- [2] Kim, D.; Hong, S.-I.; Lee, D.-S. Triazoloquinazolines as Human A3 Adenosine Receptor Antagonists: A QSAR Study. Int. J. Mol. Sci. 2006, 7 (11), 485–496. DOI: 10.3390/i7110485. View Source
